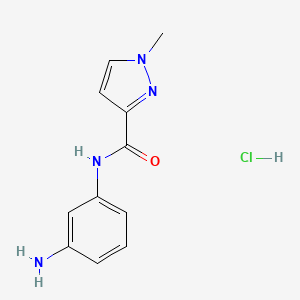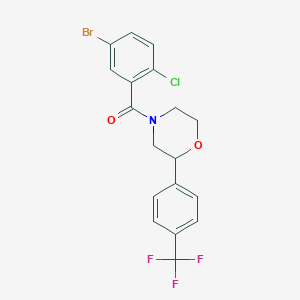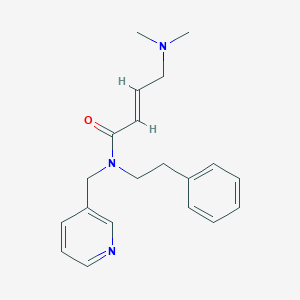![molecular formula C16H15NO3S B2670486 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 398997-40-5](/img/structure/B2670486.png)
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the CAS Number: 338409-62-4 . It has a molecular weight of 239.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3S/c1-8-2-4-9(5-3-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility were not available in the sources I have access to.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid" have been studied for their potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate displayed low minimal inhibition concentration (MIC) values against a panel of 27 different clinically relevant H. pylori strains, including strains resistant to metronidazole or clarithromycin, highlighting its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Polymerization
Sulfur-containing carboxylic acids (SCCAs), including derivatives with structural similarities to the compound of interest, were investigated as electron donors in photoinduced free-radical polymerizations. These SCCAs, in conjunction with 4-carboxybenzophenone (CB) as a sensitizer, were shown to influence the rates of polymerization of acrylamide in aqueous solutions. This study sheds light on the mechanistic aspects of radical formation and polymerization processes, which could be applicable in developing novel polymer materials (Wrzyszczyński et al., 2000).
Plant Stress Tolerance
Research on benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, has demonstrated their effectiveness in inducing tolerance to various stresses in plants such as heat, drought, and chilling. This suggests that the benzoic acid structural portion might play a crucial role in conferring stress tolerance, potentially applicable to enhancing agricultural resilience (Senaratna et al., 2004).
Catalysis
Studies on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester showcase its application as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, highlighting the potential of sulfur-based catalysts in sustainable chemistry practices (Tayebi et al., 2011).
Corrosion Inhibition
The corrosion inhibition effects of Schiff bases, including derivatives structurally related to "this compound", on mild steel in hydrochloric acid solution were investigated. The compounds showed significant inhibition efficiencies, suggesting their potential use in corrosion protection applications (Behpour et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-8-12(9-7-11)17-15(18)10-21-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQONISSTWPHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)
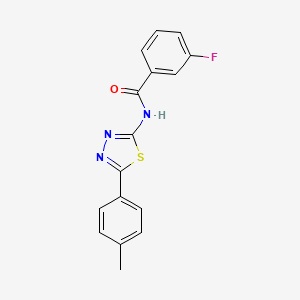
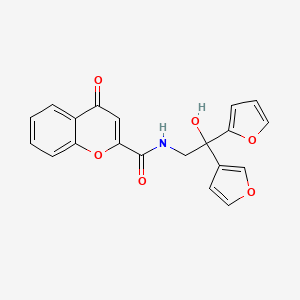
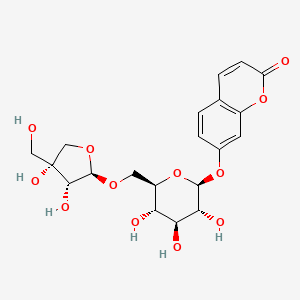
![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)
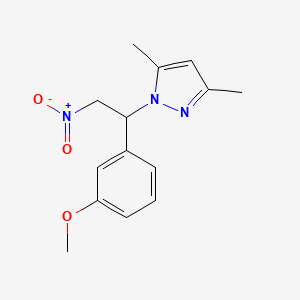
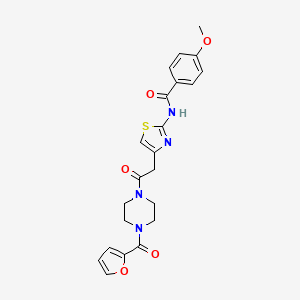
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)
